![molecular formula C8H17NO2 B067648 tert-butyl (3S)-3-aminobutanoate CAS No. 161105-54-0](/img/structure/B67648.png)
tert-butyl (3S)-3-aminobutanoate
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Overview
Description
Tert-butyl (3S)-3-aminobutanoate belongs to a class of organic compounds known for their significance in synthetic chemistry, particularly in the synthesis of amines and their derivatives. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Synthesis Analysis
The synthesis of related compounds often involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which has emerged as a gold standard in stereoselective synthesis. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, essential in natural products and therapeutics (Philip et al., 2020).
Scientific Research Applications
Asymmetric Synthesis
Research has explored the asymmetric synthesis of amino acids using tert-butyl (3S)-3-aminobutanoate derivatives. For instance, the conjugate addition of homochiral lithium N-benzyl-N-alpha-methylbenzylamide to tert-butyl cinnamate or tert-butyl crotonate, followed by in situ amination, has been used to synthesize anti- and syn-diaminobutanoic acids with high diastereomeric excess (de) (Bunnage et al., 2003).
Enzymatic Reactions
The versatility of tert-butyl esters in enzymatic reactions has been demonstrated, particularly in the kinetic resolution and chemoselective deprotection catalyzed by lipases. This was shown in the acylation of β-amino esters and hydrolysis of β-amido esters, where Candida antarctica Lipase A exhibited exceptional ability to hydrolyse amides and bulky tert-butyl esters with high chemoselectivity (Mäenpää et al., 2016).
Polymer Science
Tert-butyl (3S)-3-aminobutanoate derivatives have been utilized in the synthesis of biocompatible polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from racemic-tert-butyl 3,4-epoxybutanoate and CO2, demonstrating potential in biodegradable polycarbonate production (Tsai et al., 2016).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group's modification in bioactive compounds, such as through the evaluation of tert-butyl isosteres, has been studied for its impact on physicochemical and pharmacokinetic properties. This research has led to insights into alternative substituents that may offer better property modulation for drug development (Westphal et al., 2015).
Materials Science
In materials science, tert-butyl (3S)-3-aminobutanoate derivatives have contributed to the synthesis of multifunctional dendrimers and other complex molecules. These compounds serve as building blocks for creating structures with potential applications in drug delivery, catalysis, and material engineering (Newkome et al., 2003).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNZGWJTHWUMY-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-aminobutanoate |
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